molecular formula C11H9BrN2O B14245014 4-Amino-3-(4-bromophenoxy)-pyridine CAS No. 509076-64-6

4-Amino-3-(4-bromophenoxy)-pyridine

Cat. No.: B14245014
CAS No.: 509076-64-6
M. Wt: 265.11 g/mol
InChI Key: UVEHPPGZAFCCEJ-UHFFFAOYSA-N
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Description

4-Amino-3-(4-bromophenoxy)-pyridine is a pyridine derivative featuring a 4-bromophenoxy substituent at the 3-position and an amino group at the 4-position of the pyridine ring. The amino group contributes to hydrogen bonding and solubility, making it relevant in medicinal chemistry and materials science .

Properties

CAS No.

509076-64-6

Molecular Formula

C11H9BrN2O

Molecular Weight

265.11 g/mol

IUPAC Name

3-(4-bromophenoxy)pyridin-4-amine

InChI

InChI=1S/C11H9BrN2O/c12-8-1-3-9(4-2-8)15-11-7-14-6-5-10(11)13/h1-7H,(H2,13,14)

InChI Key

UVEHPPGZAFCCEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=CN=C2)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(4-bromophenoxy)-pyridine typically involves the following steps:

    Nitration: The starting material, 3-(4-bromophenoxy)-pyridine, undergoes nitration to introduce a nitro group at the 4th position of the pyridine ring.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques helps in achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(4-bromophenoxy)-pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: The bromophenoxy group can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or acylated derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

4-Amino-3-(4-bromophenoxy)-pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Amino-3-(4-bromophenoxy)-pyridine involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromophenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

4-Amino-3-bromopyridine
  • Properties : Molecular weight = 193.02 g/mol (calculated); CAS 13534-98-0.
  • Applications : Intermediate in pharmaceuticals; used in coupling reactions due to bromine's reactivity .
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine
  • Structure : Chlorine at the 2-position and substituted phenyl groups.
  • Properties : Molecular weight ranges 466–545 g/mol; melting points 268–287°C.
  • Activity : Antimicrobial screening shows moderate efficacy against E. coli and S. aureus (MIC = 12.5–25 µg/mL) .

Key Differences :

  • The phenoxy group in 4-Amino-3-(4-bromophenoxy)-pyridine likely increases steric bulk compared to direct halogen substitution, altering binding affinity. Bromine’s larger atomic radius may enhance hydrophobic interactions compared to chlorine .

Analogs with Varied Substituent Positions

3-Bromo-4-aminopyridine
  • Synthesis : Prepared via nucleophilic substitution or cross-coupling.
  • Applications : Used in metal-catalyzed reactions; lower melting point (∼150°C) due to reduced symmetry .
4-(4-Bromophenylhydrazono)-1-(5-bromopyrimidin-2-yl)-3-methyl-2-pyrazolin-5-one
  • Structure: Bromophenylhydrazono group linked to pyrimidine.
  • Properties : Exhibits antifungal activity; dihedral angles between rings influence crystallinity and stability .

Key Differences :

Functional Group Variations

Nitro- and Methoxy-Substituted Pyridines
  • Example: 2-Amino-4-(5-(4-nitrophenyl)pyridin-3-yl) derivatives.
  • Properties : Nitro groups reduce solubility but increase electrophilicity; methoxy groups enhance π-π stacking.
  • Activity : Nitro-substituted compounds show higher antibacterial activity (MIC = 6.25 µg/mL) than brominated analogs .

Key Differences :

  • Bromophenoxy groups balance lipophilicity and electronic effects, whereas nitro groups prioritize reactivity, often leading to toxicity concerns .

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